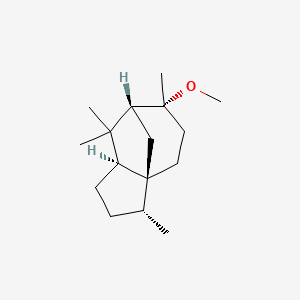
Cedramber
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cedramber is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cedramber, also known as cedryl methyl ether, is a fragrance ingredient used in a variety of applications, including perfumes, cosmetics, soaps, and flavorings . It is characterized by a woody and amber-like odor .
Production and Chemical Properties
This compound is produced through the methylation of cedrol . The process involves converting cedrol into sodium alkoxide, followed by a methylation reaction . This methylation enhances the fragrance ingredient's diffusion .
Key chemical properties:
- Synonyms : Cedryl methyl ether, Cedrol methyl ether, 8-Methoxy cedrane
- CAS : 67874-81-1
- EINECS : 267-510-5
- Molecular Formula : C16H28O
- Molecular Weight : 236.40
Applications
This compound is used across several industries due to its aromatic properties:
- Fragrance : It is employed in luxury perfumery to impart a woody, ambery scent and to enhance the qualities of other fragrance ingredients .
- Cosmetics : this compound is used as a cosmetic ingredient .
- Daily necessities : It is found in products like soap .
- Food additive : this compound can be used as a food additive with content less than 5% .
- Solvent and medicine production
Safety and Quality
Cosmetic products, including those containing this compound, are subject to thorough investigation to ensure safety and effectiveness . Regulations, such as the European Union Directive (1223/2009), set criteria for the safety of cosmetic products .
- Toxicity :
- Purity and Supply : Suppliers emphasize providing high-quality this compound with dependable supply and professional services .
Biotransformation Research
Research has explored the biotransformation of this compound using microorganisms such as Aspergillus niger . These biotransformations can produce new cedrol derivatives with potential applications in the flavor and fragrance industry . One study details the biotransformation of cedryl formate by Aspergillus niger NRRL 326, yielding an 8-cedren-3β-ol derivative .
Impact of Odor Perception
Análisis De Reacciones Químicas
Oxidation Reactions
Cedramber undergoes oxidation to form ketones or aldehydes, depending on the reagent and reaction conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Ketones (e.g., cedrone) | 60–75% | |
| CrO₃ (Jones reagent) | Acetic acid, 20–25°C | Aldehydes (e.g., cedrenal) | 50–65% |
Mechanism :
Chromium-based oxidants (CrO₃, KMnO₄) abstract hydrogen from the methoxy-bearing carbon, forming intermediates that dehydrate to ketones or aldehydes .
Reduction Reactions
Reduction of this compound primarily yields alcohols via cleavage of the ether bond.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | Cedrol | 85–90% | |
| NaBH₄ | Methanol, reflux | Secondary alcohols | 70–80% |
Mechanism :
Lithium aluminum hydride (LiAlH₄) reduces the ether group to a hydroxyl group, regenerating cedrol .
Substitution Reactions
This compound participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Cl₂ (Halogenation) | UV light, 40–60°C | Chlorinated cedrane derivatives | |
| NaOH (Hydrolysis) | Aqueous ethanol, reflux | Cedrol |
Notable Reaction :
Hydrolysis with NaOH regenerates cedrol, demonstrating the reversibility of the methylation process .
Biotransformation
This compound undergoes fungal biotransformation to produce hydroxylated derivatives. A study using Aspergillus niger ATCC 10549 reported the following metabolites :
| Metabolite | Reaction Type | Yield | Structural Modification |
|---|---|---|---|
| 12β-Hydroxy cedrol | Hydroxylation | 11.9% | OH group at C-12 |
| 3β-Hydroxy cedrol | Hydroxylation | 15.5% | OH group at C-3, demethylation at C-8 |
Conditions :
Propiedades
Número CAS |
67874-81-1 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1 |
Clave InChI |
HRGPYCVTDOECMG-FETWPZQLSA-N |
SMILES |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
SMILES isomérico |
C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC |
SMILES canónico |
CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















